molecular formula C24H15ClO5 B10883092 1-(4-chlorophenyl)-2-oxo-2-phenylethyl 2-oxo-2H-chromene-3-carboxylate

1-(4-chlorophenyl)-2-oxo-2-phenylethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B10883092
M. Wt: 418.8 g/mol
InChI Key: FMVJBQBPQOAXFS-UHFFFAOYSA-N
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Description

    1-(4-chlorophenyl)-2-oxo-2-phenylethyl 2-oxo-2H-chromene-3-carboxylate: is a chemical compound with the molecular formula .

  • It belongs to the class of compounds known as chromones or coumarins .
  • The compound’s structure consists of a coumarin ring system fused with a benzene ring .
  • The coumarin ring system is approximately planar, with a maximum deviation of 0.056 Å from planarity. It is oriented at an angle of 22.60° with respect to the benzene ring .
  • Preparation Methods

    • Synthetic routes for this compound may involve condensation reactions or cyclization processes.
    • One common method is the Claisen-Schmidt condensation , where an aromatic aldehyde (such as benzaldehyde) reacts with an aromatic ketone (such as 4-chloroacetophenone) in the presence of a base (e.g., sodium hydroxide).
    • Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

      Reduction: Reduction reactions can yield reduced derivatives of the compound.

      Substitution: Substitution reactions at the phenyl or chlorophenyl group are possible.

      Common Reagents: Reagents like , , and may be used.

      Major Products: These reactions can yield derivatives with modified functional groups or altered aromatic systems.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: It may have biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations focus on potential pharmaceutical applications, including antitumor or anti-inflammatory properties.

      Industry: The compound might find use in the development of novel materials or as a starting point for drug discovery.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
    • Detailed studies are necessary to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other chromones, coumarins, or related heterocyclic compounds.

      Uniqueness: Highlight its distinct features, such as the chlorophenyl substitution pattern or specific functional groups.

    Remember that this compound’s properties and applications are subject to ongoing research, and further studies are essential to fully understand its potential

    Properties

    Molecular Formula

    C24H15ClO5

    Molecular Weight

    418.8 g/mol

    IUPAC Name

    [1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 2-oxochromene-3-carboxylate

    InChI

    InChI=1S/C24H15ClO5/c25-18-12-10-16(11-13-18)22(21(26)15-6-2-1-3-7-15)30-24(28)19-14-17-8-4-5-9-20(17)29-23(19)27/h1-14,22H

    InChI Key

    FMVJBQBPQOAXFS-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=CC=CC=C4OC3=O

    Origin of Product

    United States

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